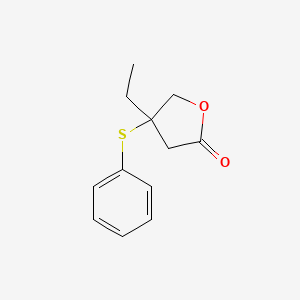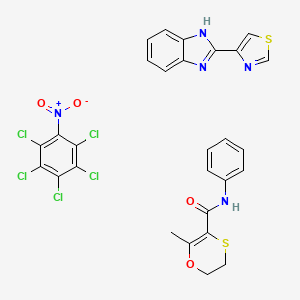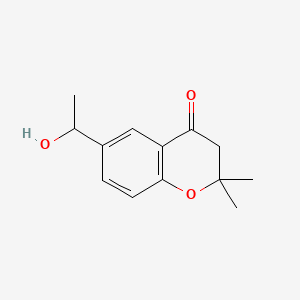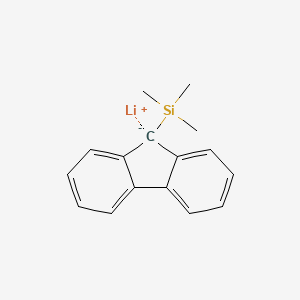
4-Ethyl-4-(phenylsulfanyl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-4-(phenylsulfanyl)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by the presence of an oxolan-2-one ring substituted with an ethyl group and a phenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4-(phenylsulfanyl)oxolan-2-one can be achieved through several synthetic routes. One common method involves the reaction of ethyl oxalyl chloride with phenylthiol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxolan-2-one ring.
Another approach involves the use of a Suzuki-Miyaura coupling reaction, where an aryl halide is coupled with an organoboron compound in the presence of a palladium catalyst
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-4-(phenylsulfanyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxolan-2-one ring can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, aryl halides, nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Diols
Substitution: Various substituted oxolan-2-one derivatives
Aplicaciones Científicas De Investigación
4-Ethyl-4-(phenylsulfanyl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-4-(phenylsulfanyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The oxolan-2-one ring may also interact with cellular components, affecting various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Ethyl-4-(hydroxymethyl)oxolan-2-one
- 4-Ethyl-4-(methylsulfanyl)oxolan-2-one
- 4-Phenyl-4-(phenylsulfanyl)oxolan-2-one
Uniqueness
4-Ethyl-4-(phenylsulfanyl)oxolan-2-one is unique due to the presence of both an ethyl group and a phenylsulfanyl group on the oxolan-2-one ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Propiedades
| 79749-95-4 | |
Fórmula molecular |
C12H14O2S |
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
4-ethyl-4-phenylsulfanyloxolan-2-one |
InChI |
InChI=1S/C12H14O2S/c1-2-12(8-11(13)14-9-12)15-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Clave InChI |
RTZONJWQHCEIRU-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(=O)OC1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Tetradecan-2-yl)tellanyl]benzene](/img/structure/B14433810.png)
![5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/no-structure.png)

![{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane](/img/structure/B14433840.png)


![N-[(E)-hydrazinylidenemethyl]tridecanamide](/img/structure/B14433881.png)

